molecular formula C15H14O6 B11787926 Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

Cat. No.: B11787926
M. Wt: 290.27 g/mol
InChI Key: QJDZVWNWBRIVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a chemical compound belonging to the class of furan-2-carboxylates It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate typically involves the condensation of 3,4-dimethoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products

    Oxidation: Furan-2,5-dicarboxylate derivatives.

    Reduction: Alcohol derivatives of the benzoyl moiety.

    Substitution: Various substituted benzoyl furan-2-carboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would vary based on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyano group instead of the dimethoxy groups.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine and nitro group on the benzoyl ring.

    Methyl furan-2-carboxylate: Lacks the benzoyl substitution and serves as a simpler analog.

Uniqueness

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3

InChI Key

QJDZVWNWBRIVKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.